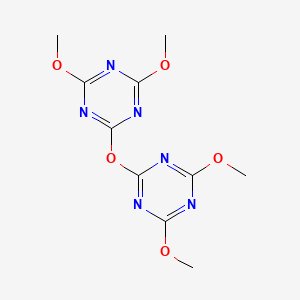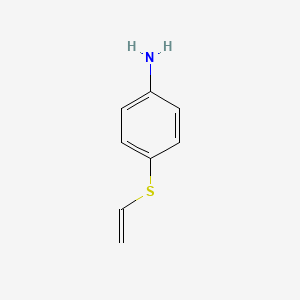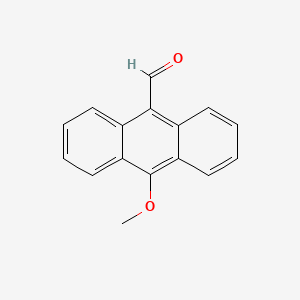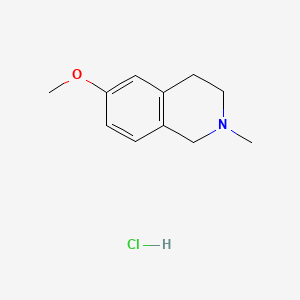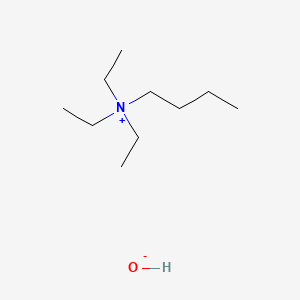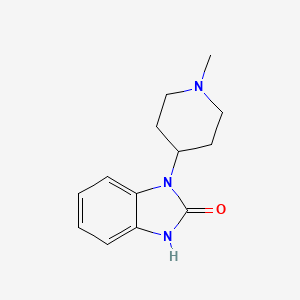![molecular formula C20H39NO2 B3055387 14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one CAS No. 64384-95-8](/img/structure/B3055387.png)
14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one
Descripción general
Descripción
14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy group and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxy group at the 6th position. The final step involves the attachment of the tetradecan-2-one chain. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the tetradecan-2-one chain can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The long aliphatic chain may facilitate membrane permeability, enhancing the compound’s bioavailability.
Comparación Con Compuestos Similares
- 14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]dodecan-2-one
- 14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]hexadecan-2-one
Comparison: Compared to its analogs, 14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one may exhibit unique properties due to the length of its aliphatic chain, which can influence its solubility, membrane permeability, and overall biological activity
Propiedades
IUPAC Name |
14-[(2R,5S,6S)-6-hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-17-15-16-19(21-20(17)23)14-12-10-8-6-4-3-5-7-9-11-13-18(2)22/h17,19-21,23H,3-16H2,1-2H3/t17-,19+,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWTVOYJFYATPT-SXLOBPIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1O)CCCCCCCCCCCCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N[C@H]1O)CCCCCCCCCCCCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982935 | |
| Record name | 14-(6-Hydroxy-5-methylpiperidin-2-yl)tetradecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64384-95-8 | |
| Record name | dl-Spectaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14-(6-Hydroxy-5-methylpiperidin-2-yl)tetradecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[2-Chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-benzenamine monohydrochloride](/img/structure/B3055307.png)



